2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(propan-2-yloxy)benzyl]acetamide
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Overview
Description
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its presence in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the benzodiazepine intermediate with an acylating agent, such as acetic anhydride, under controlled conditions.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated phenyl derivatives and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-anxiety and sedative effects.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic outcomes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}ACETAMIDE is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can influence its binding affinity, efficacy, and safety profile.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)28-18-10-6-3-7-14(18)12-22-19(25)11-17-21(27)23-16-9-5-4-8-15(16)20(26)24-17/h3-10,13,17H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,24,26) |
InChI Key |
QHMYHZKHWSVTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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